molecular formula C14H13N3O2S B5560316 1H-Pyrazole, 1-[(2-benzoxazolylthio)acetyl]-3,5-dimethyl- CAS No. 113546-64-8

1H-Pyrazole, 1-[(2-benzoxazolylthio)acetyl]-3,5-dimethyl-

Cat. No.: B5560316
CAS No.: 113546-64-8
M. Wt: 287.34 g/mol
InChI Key: CLJVWENMJSPRNG-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1-[(2-benzoxazolylthio)acetyl]-3,5-dimethyl- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 1-[(2-benzoxazolylthio)acetyl]-3,5-dimethyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are carried out under mild to moderate temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 1-[(2-benzoxazolylthio)acetyl]-3,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

1H-Pyrazole, 1-[(2-benzoxazolylthio)acetyl]-3,5-dimethyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1-[(2-benzoxazolylthio)acetyl]-3,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole, 1-[(2-benzoxazolylthio)acetyl]-3,5-dimethyl- is unique due to the presence of both the benzoxazole and thioacetyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(3,5-dimethylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-9-7-10(2)17(16-9)13(18)8-20-14-15-11-5-3-4-6-12(11)19-14/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJVWENMJSPRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CSC2=NC3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349718
Record name 1H-Pyrazole, 1-[(2-benzoxazolylthio)acetyl]-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113546-64-8
Record name 2-(2-Benzoxazolylthio)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113546-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-[(2-benzoxazolylthio)acetyl]-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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